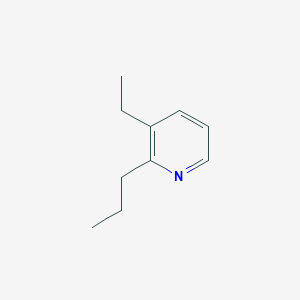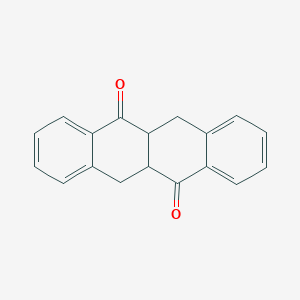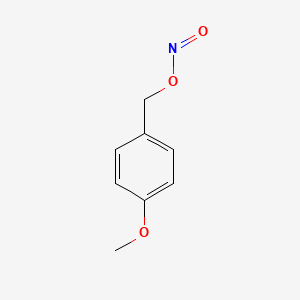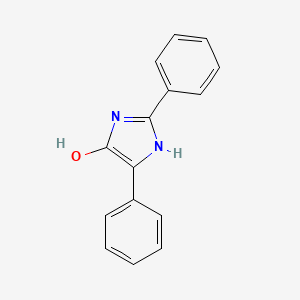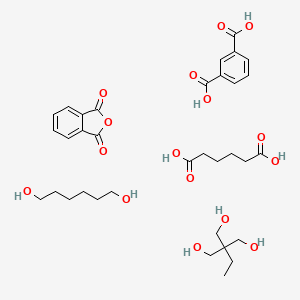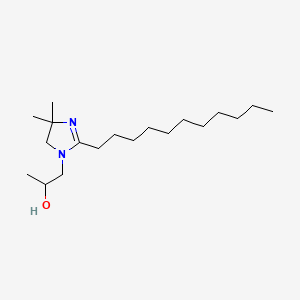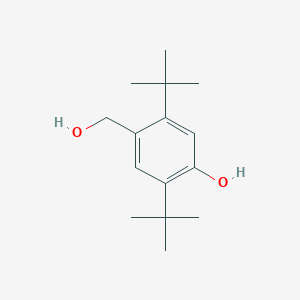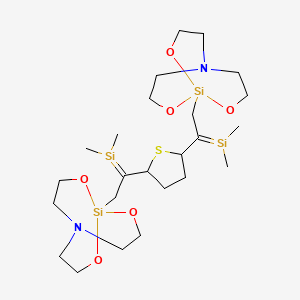
1,1'-(2,5-Thiophenediylbis(dimethylsilylene))silatrane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(2,5-Thiophenediylbis(dimethylsilylene))silatrane: is a complex organosilicon compound with the molecular formula C24H46N2O6SSi4 and a molecular weight of 603.04 g/mol . This compound is part of the silatrane family, which is known for its unique structural properties and diverse applications in various fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(2,5-Thiophenediylbis(dimethylsilylene))silatrane typically involves the reaction of thiophene derivatives with dimethylsilylene groups under controlled conditions. The process often requires the use of catalysts and specific solvents to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-(2,5-Thiophenediylbis(dimethylsilylene))silatrane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the silicon centers.
Substitution: Substitution reactions involve replacing one or more functional groups with different groups under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxanes, while substitution reactions can produce a variety of functionalized silatranes .
Applications De Recherche Scientifique
Chemistry: In chemistry, 1,1’-(2,5-Thiophenediylbis(dimethylsilylene))silatrane is used as a precursor for the synthesis of other organosilicon compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology and Medicine: The compound has shown potential in biological and medical research due to its ability to interact with biological molecules. It has been studied for its potential use in drug delivery systems and as a therapeutic agent .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation .
Mécanisme D'action
The mechanism of action of 1,1’-(2,5-Thiophenediylbis(dimethylsilylene))silatrane involves its interaction with molecular targets through its silicon centers. The compound can form stable complexes with various molecules, influencing their reactivity and stability. The pathways involved may include coordination with metal ions and interaction with biological macromolecules .
Comparaison Avec Des Composés Similaires
Silatrane: A general class of compounds with a similar core structure but different substituents.
1,1’-(2,5-Thiophenediylbis(trimethylsilylene))silatrane: A closely related compound with trimethylsilylene groups instead of dimethylsilylene.
Uniqueness: 1,1’-(2,5-Thiophenediylbis(dimethylsilylene))silatrane is unique due to its specific substituents, which impart distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
72517-67-0 |
|---|---|
Formule moléculaire |
C24H46N2O6SSi4 |
Poids moléculaire |
603.0 g/mol |
Nom IUPAC |
[1-[5-[1-dimethylsilylidene-2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yl)ethyl]thiolan-2-yl]-2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yl)ethylidene]-dimethylsilane |
InChI |
InChI=1S/C24H46N2O6SSi4/c1-34(2)23(19-36-27-13-7-25(8-14-28-36)9-15-29-36)21-5-6-22(33-21)24(35(3)4)20-37-30-16-10-26(11-17-31-37)12-18-32-37/h21-22H,5-20H2,1-4H3 |
Clé InChI |
GEYRXQKYFANIPK-UHFFFAOYSA-N |
SMILES canonique |
C[Si](=C(C[Si]12OCCN(CCO1)CCO2)C3CCC(S3)C(=[Si](C)C)C[Si]45OCCN(CCO4)CCO5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


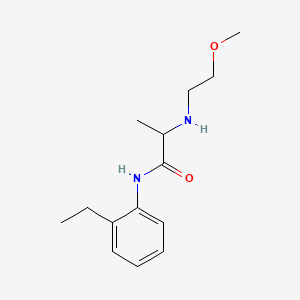
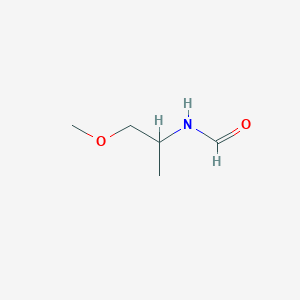
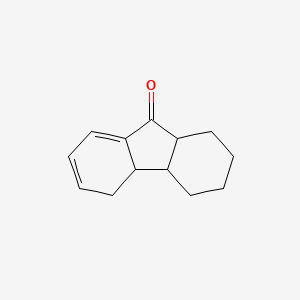
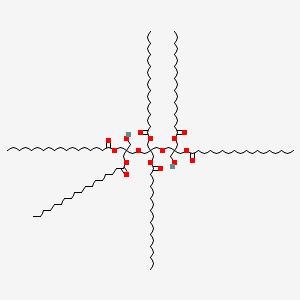
![2-Methyl-2-{[(naphthalen-1-yl)methyl]sulfanyl}cyclopentane-1,3-dione](/img/structure/B14459156.png)
